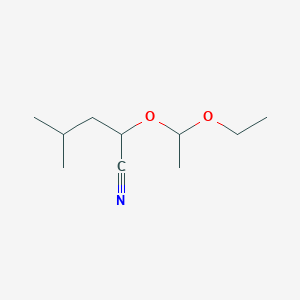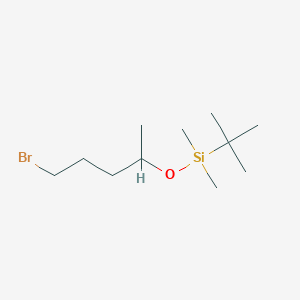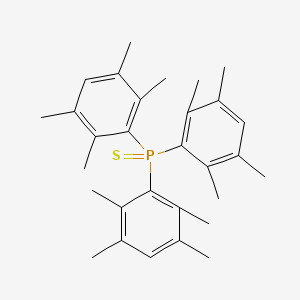![molecular formula C16H19BrO4 B14511713 Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate CAS No. 63913-15-5](/img/structure/B14511713.png)
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a ketone group, and a pentyloxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate typically involves multiple steps. One common method is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by bromination and esterification . The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate exerts its effects involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound’s structure enables it to interact with enzymes, receptors, and other biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the pentyloxy group on the phenyl ring differentiates it from other similar compounds, potentially offering unique advantages in various applications.
Propriétés
Numéro CAS |
63913-15-5 |
|---|---|
Formule moléculaire |
C16H19BrO4 |
Poids moléculaire |
355.22 g/mol |
Nom IUPAC |
methyl 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C16H19BrO4/c1-3-4-5-10-21-13-8-6-12(7-9-13)16(19)14(17)11-15(18)20-2/h6-9,11H,3-5,10H2,1-2H3 |
Clé InChI |
VUPLOPYKHNQUPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)



![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)



![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)

![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
